molecular formula C11H13ClO2 B1288036 3-Butoxybenzoyl chloride CAS No. 89790-29-4

3-Butoxybenzoyl chloride

Cat. No. B1288036
CAS RN: 89790-29-4
M. Wt: 212.67 g/mol
InChI Key: GPWJITZVIMLMNX-UHFFFAOYSA-N
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Description

3-Butoxybenzoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzoyl chloride derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected from 3-butoxybenzoyl chloride. For instance, 3,5-dinitrobenzoyl chloride (DNBZ-Cl) is used for derivatization of biogenic amines in food analysis , and similar benzoyl chlorides could potentially be used in analogous chemical processes.

Synthesis Analysis

The synthesis of benzoyl chloride derivatives is not explicitly detailed in the provided papers for 3-butoxybenzoyl chloride. However, the synthesis of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, involves mild conditions using bismuth-based C-H bond activation and CO2 insertion chemistry . This suggests that the synthesis of 3-butoxybenzoyl chloride might also involve similar mild conditions and specific reagents to introduce the butoxy functional group.

Molecular Structure Analysis

The molecular structure of benzoyl chloride derivatives can be complex, as seen in the synthesis and structure determination of 3,4-di-t-butylbenzoic acid . X-ray diffraction is a common technique used to elucidate the structure of such compounds, which could also be applicable to 3-butoxybenzoyl chloride to determine its precise molecular geometry and any potential strain within the molecule.

Chemical Reactions Analysis

Benzoyl chlorides are reactive compounds that can participate in various chemical reactions. For example, the paper on the mercuriation of 3,4,5-trimethoxybenzoic acid shows how such compounds can undergo substitution reactions to form a range of derivatives . This reactivity could be extrapolated to 3-butoxybenzoyl chloride, which may also form various derivatives through reactions with different nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butoxybenzoyl chloride can be inferred from related compounds. Benzoyl chlorides are typically characterized by their reactivity towards nucleophiles due to the presence of the acyl chloride functional group. The paper on the determination of biogenic amines using 3,5-dinitrobenzoyl chloride indicates that such compounds are sensitive to UV light, which could also be true for 3-butoxybenzoyl chloride . The solubility, melting point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Electrochemistry and Ionic Liquids

  • Studies have explored the electrochemistry of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, investigating impurities like chloride ions and their removal methods. These findings are crucial for the synthesis and purification of ionic liquids used in various electrochemical applications (Li Xiao & K. Johnson, 2003).

Catalysis and Desulfurization

  • Ionic liquids based on iron chloride have been synthesized and used in catalytic oxidation desulfurization systems. Such systems effectively remove sulfur compounds from fuels, demonstrating the potential of ionic liquids in environmental applications (Hua-ming Li et al., 2009).

Polymer Science

  • A new ionic polyacetylene with benzoyl functional groups was synthesized through the activation polymerization of 2-ethynylpyridine with 4-butoxybenzoyl chloride. This research showcases the utility of butoxybenzoyl chloride derivatives in creating novel polymeric materials with potential applications in electronics and photonics (Y. Gal et al., 2008).

Materials Engineering and Corrosion Resistance

  • The impact of 1-butyl-3-methylimidazolium chloride ionic liquid on the dispersion of graphene oxide nanosheets in epoxy coatings was studied. Findings revealed significant enhancements in the corrosion resistance of the coatings, underscoring the role of ionic liquids in developing advanced protective materials (A. K. Dermani et al., 2019).

Cross-Coupling Chemical Reactions

  • Research on bis(1-n-butyl-3-methyl-imidazolium)tetrachloronickelate, a nickel ion-containing ionic liquid, and its application as a catalyst for Suzuki cross-coupling reactions highlights the importance of such compounds in facilitating organic transformations. These findings contribute to the development of more efficient and environmentally friendly synthetic methods (C. Zhong et al., 2006).

properties

IUPAC Name

3-butoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJITZVIMLMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594162
Record name 3-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxybenzoyl chloride

CAS RN

89790-29-4
Record name 3-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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